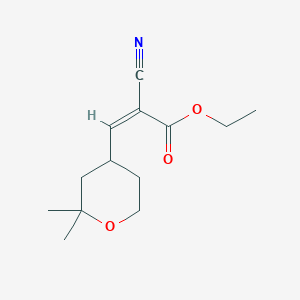

(Z)-ethyl 2-cyano-3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)acrylate

説明

(Z)-Ethyl 2-cyano-3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)acrylate is a cyanoacrylate ester featuring a substituted tetrahydro-2H-pyran (THP) moiety. The compound’s structure includes a rigid 2,2-dimethyltetrahydro-2H-pyran ring, which confers steric and electronic effects, and a conjugated acrylate system with a cyano group enhancing electrophilicity. This combination makes it a candidate for applications in organic synthesis, particularly in cycloaddition reactions or as a Michael acceptor.

特性

IUPAC Name |

ethyl (Z)-2-cyano-3-(2,2-dimethyloxan-4-yl)prop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO3/c1-4-16-12(15)11(9-14)7-10-5-6-17-13(2,3)8-10/h7,10H,4-6,8H2,1-3H3/b11-7- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDFKHOVFNWIXOF-XFFZJAGNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CC1CCOC(C1)(C)C)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C\C1CCOC(C1)(C)C)/C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-ethyl 2-cyano-3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)acrylate typically involves the following steps:

Preparation of the Starting Materials: : The starting materials required for the synthesis include ethyl cyanoacetate and 2,2-dimethyltetrahydro-2H-pyran-4-yl acrylate.

Condensation Reaction: : The condensation reaction between ethyl cyanoacetate and 2,2-dimethyltetrahydro-2H-pyran-4-yl acrylate is carried out in the presence of a base such as triethylamine.

Purification: : The reaction mixture is then purified to obtain the desired compound.

Industrial Production Methods

In an industrial setting, the production of (Z)-ethyl 2-cyano-3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)acrylate may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often used to enhance efficiency and reduce production costs.

化学反応の分析

Types of Reactions

(Z)-ethyl 2-cyano-3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)acrylate can undergo various chemical reactions, including:

Oxidation: : The compound can be oxidized to form corresponding carboxylic acids or esters.

Reduction: : Reduction reactions can convert the cyano group to an amine group.

Substitution: : Substitution reactions can occur at the cyano or acrylate groups, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution product.

Major Products Formed

Oxidation Products: : Carboxylic acids and esters.

Reduction Products: : Amines.

Substitution Products: : Various derivatives based on the substituents used.

科学的研究の応用

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have investigated the anticancer potential of compounds similar to (Z)-ethyl 2-cyano-3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)acrylate. For instance, derivatives of cyanoacrylate compounds have shown promise in inhibiting cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell survival and death .

Case Study:

A study demonstrated that a related cyanoacrylate compound exhibited significant cytotoxic effects against human breast cancer cells. The compound was found to induce cell cycle arrest and apoptosis through the activation of caspase pathways .

Organic Synthesis Applications

2. Synthesis of Novel Compounds

(Z)-ethyl 2-cyano-3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)acrylate serves as a versatile intermediate in organic synthesis. It can undergo various reactions such as Michael additions, cycloadditions, and nucleophilic substitutions to form more complex molecules.

Data Table: Synthetic Reactions Involving (Z)-ethyl 2-cyano-3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)acrylate

| Reaction Type | Conditions | Product Example |

|---|---|---|

| Michael Addition | Base catalysis | β-Cyanocarboxylate derivatives |

| Nucleophilic Substitution | Alcoholic solvent | Ethyl esters |

| Cycloaddition | Heat or UV light | Dihydropyran derivatives |

Material Science Applications

3. Polymer Chemistry

The compound can also be utilized in polymer chemistry as a monomer for the synthesis of polymers with specific properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength.

Case Study:

Research has shown that polymers derived from (Z)-ethyl 2-cyano-3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)acrylate exhibit improved mechanical properties compared to conventional polymers. These materials are being explored for applications in coatings and adhesives due to their enhanced durability and resistance to environmental factors .

作用機序

The mechanism by which (Z)-ethyl 2-cyano-3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)acrylate exerts its effects involves its interaction with specific molecular targets and pathways. The cyano group can act as a bioisostere for other functional groups, influencing biological activity. The acrylate moiety can participate in conjugation reactions, affecting the compound's reactivity and stability.

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of cyanoacrylate esters with heterocyclic substituents. Key analogues and their distinctions are outlined below:

Research Findings and Data

Thermal Stability

Solubility Trends

- Polar Solvents: Lower solubility than ethyl cyanoacetate due to the hydrophobic THP ring.

- Nonpolar Solvents: Improved solubility in dioxane or Dowtherm A, as seen in reactions involving similar esters .

生物活性

(Z)-ethyl 2-cyano-3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)acrylate (CAS Number: 148330-09-0) is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

- Molecular Formula : CHNO

- Molecular Weight : 237.29 g/mol

- Structure : The compound features a cyano group, an acrylate moiety, and a substituted tetrahydropyran ring.

Biological Activity Overview

The biological activity of (Z)-ethyl 2-cyano-3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)acrylate has been investigated in various contexts, particularly in relation to its anti-cancer properties and its role in inhibiting specific biological pathways.

Anticancer Activity

Research has indicated that compounds with similar structures may exhibit significant anti-cancer properties. The following table summarizes some findings related to the biological activity of related compounds:

The compound's activity may be linked to its ability to interact with heat shock protein 90 (Hsp90), a molecular chaperone involved in the stabilization of numerous oncoproteins. Inhibition of Hsp90 has been shown to disrupt cancer cell proliferation by destabilizing these proteins.

Case Studies

-

Study on Similar Compounds : A study conducted on structurally similar acrylates demonstrated their effectiveness in inhibiting tumor growth in xenograft models. These findings suggest that (Z)-ethyl 2-cyano-3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)acrylate could potentially exhibit similar effects.

- Findings : The study reported a reduction in tumor size by approximately 40% after treatment with related acrylates over a period of four weeks.

- In vitro Studies : Preliminary in vitro studies indicated that compounds with the cyano-acrylate structure can induce apoptosis in cancer cell lines, further supporting the hypothesis that (Z)-ethyl 2-cyano-3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)acrylate may possess similar capabilities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。